molecular formula C8H12N2 B1584979 1,4-Benzenedimethanamine CAS No. 539-48-0

1,4-Benzenedimethanamine

Cat. No. B1584979
CAS RN: 539-48-0
M. Wt: 136.19 g/mol
InChI Key: ISKQADXMHQSTHK-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanamine, also known as p-xylylenediamine, is a chemical compound with the formula C₈H₁₂N₂ . It is used in the production of epoxy resin, photosensitive nylon, and polyurethane coatings .


Synthesis Analysis

1,4-Benzenedimethanamine can be synthesized from amines and silane (SiH4) through a process called dehydrocoupling . This process is catalyzed by a β-diketiminate manganese hydride dimer .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenedimethanamine consists of a benzene ring with two methanamine groups attached at the 1 and 4 positions . The molecular formula is C₈H₁₂N₂ .


Physical And Chemical Properties Analysis

1,4-Benzenedimethanamine has a molecular weight of 136.19 g/mol . It has a density of 0.9458 g/cm³, a melting point of 60-63°C, and a boiling point of 230°C at 10mm Hg . It is soluble in water .

Scientific Research Applications

1. Molecular Electronics

1,4'-Benzenedithiol, closely related to 1,4-Benzenedimethanamine, is a key molecule in molecular electronics. It demonstrates how mechanical forces applied to a molecule between two electrodes can control charge transport through the junction. This research highlights the interplay between electrical and mechanical properties at the molecular level, showing a strain-induced shift in molecular orbitals, which enhances conductance (Bruot, Hihath, & Tao, 2011).

2. Environmental Impact

The toxicity of benzamines, a group including 1,4-Benzenedimethanamine, has been studied for their environmental impact. Research shows that benzamines can inhibit the growth of various bacteria, including nitrogen-fixing bacterium Azotobacter vinelandii, which suggests that their accumulation in the environment could negatively affect soil biochemical activities (Chung, Chen, Zhu, Wong, & Stevens, 1997).

3. Occupational Allergy Research

1,3-benzenedimethanamine, closely related to 1,4-Benzenedimethanamine, has been identified as an allergen in occupational settings. A study characterizing patients with occupational allergy to this compound sheds light on its potential health risks in industrial environments (Suomela, Pesonen, Ylinen, Aalto‐Korte, & Suuronen, 2022).

4. Drug Development

1,4-benzodiazepin-2-ones, which share a similar structure with 1,4-Benzenedimethanamine, are extensively used in medicinal chemistry. They have diverse applications beyond CNS treatments, serving as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. This highlights the versatility of such compounds in drug design (Spencer, Rathnam, & Chowdhry, 2010).

5. Novel Synthesis Methods

Research has explored novel synthesis methods for α-substituted 1,2-benzenedimethanamines, which are structurally similar to 1,4-Benzenedimethanamine. This includes methods like the N-substituted benzamide approach, providing insights into more efficient ways to produce these compounds (Johnson, Hane, Schlegel, Perni, Herrmann, Opalka, Carabateas, Ackerman, & Swestock, 1991).

Safety And Hazards

1,4-Benzenedimethanamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

properties

IUPAC Name

[4-(aminomethyl)phenyl]methanamine
Source PubChem
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InChI

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2
Source PubChem
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InChI Key

ISKQADXMHQSTHK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CN
Source PubChem
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Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID4024567
Record name 1,4-Benzenedimethanamine
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Molecular Weight

136.19 g/mol
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Physical Description

Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor.
Record name 1,4-Xylenediamine
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Record name P-XYLENE-⍺,⍺'-DIAMINE
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Boiling Point

446 °F
Record name P-XYLENE-⍺,⍺'-DIAMINE
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Flash Point

81 °F
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Vapor Pressure

9 mmHg
Record name P-XYLENE-⍺,⍺'-DIAMINE
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Product Name

1,4-Benzenedimethanamine

CAS RN

539-48-0
Record name p-Xylylenediamine
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Melting Point

143 °F
Record name P-XYLENE-⍺,⍺'-DIAMINE
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Synthesis routes and methods I

Procedure details

A stirred autoclave was charged with 400 ml. tetrahydrofuran (THF), 100 ml. ammonia, 50 g. terephthalonitrile (TPN) and 6.0 g. cobalt supported catalyst and various amounts of water. The autoclave was heated to 120° C. Hydrogen was introduced rapidly until the selected pressure was reached. The absorption of hydrogen started immediately and additional hydrogen was added to keep the pressure at the selected level. The course of the reaction was monitored by measuring the volume of hydrogen consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis. When the analysis indicated that all of the terephthalonitrile had reacted, the agitation was stopped and the reactor was cooled rapidly and vented. The reaction mixture was filtered to recover the catalyst and then was flash evaporated to remove solvent. The residual oil was flash distilled at about 100° C. and 0.5 mm Hg. to give practically pure p-xylylene diamine. A small amount of high boiling residue remained in the distillation pot. Results of experiments conducted with various amounts of water and at 1500 and 2500 psig are listed in Table I.
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Synthesis routes and methods II

Procedure details

It is known to prepare 1,4-bis(aminomethyl)cyclohexane from dicyanobenzene in a two stage process as disclosed, e.g., in DE-A 3,003,730. In the first stage dicyanobenzene is catalytically hydrogenated to produce 1,4-bis(aminomethyl)benzene, which is then catalytically hydrogenated to produce 1,4-bis(aminomethyl)cyclohexane. One disadvantage is that the starting material must be produced with hydrogen cyanide.
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Synthesis routes and methods III

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.
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5.1 g
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85 g
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Synthesis routes and methods IV

Procedure details

A stirred autoclave is charged with 900 ml. of diethylene glycol dimethyl ether (Diglyme), 100 ml. ammonia, 100 g. terephthalonitrile (TPN) and the desired amount of catalyst and 100 ml of water. The autoclave is heated to 125° C. Hydrogen is introduced rapidly until the selected pressure is reached. The absorption of hydrogen starts immediately and additional hydrogen is added to keep the pressure at the selected level. The course of the reaction is monitored by measuring the volume of hydrogen consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis. When the analysis indicates that all of the terephthalonitrile is reacted, the agitation is stopped and the reactor is cooled rapidly and vented. The reaction mixture is filtered to recover the catalyst and then is flash evaporated to remove solvent. The residual oil is distilled at about 100° C. and 0.5 mm Hg. to give practically pure p-xylylene diamine. A small amount of high rolling residue remains in the distillation pot.
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Synthesis routes and methods V

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
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26.8 g
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30 g
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenedimethanamine
Reactant of Route 2
1,4-Benzenedimethanamine
Reactant of Route 3
1,4-Benzenedimethanamine
Reactant of Route 4
1,4-Benzenedimethanamine
Reactant of Route 5
Reactant of Route 5
1,4-Benzenedimethanamine
Reactant of Route 6
1,4-Benzenedimethanamine

Citations

For This Compound
40
Citations
P Giastas, N Mourtzis, K Yannakopoulou… - Journal of inclusion …, 2002 - Springer
β-Cyclodextrin forms a 1:1 host:guest inclusion complex ([2]pseudorotaxane) with 4-[2-(4-aminophenyl)ethyl]-benzenamine (1) in water as determined by 1D and 2D NMRexperiments. …
Number of citations: 14 link.springer.com
D Wang, SC Chen, Q Zheng - Journal of Materials Chemistry A, 2021 - pubs.rsc.org
The organic diammonium cation spacers in the 2D Dion–Jacobson (DJ) perovskites play an important role in the stability and the power conversion efficiencies (PCEs) of the resulting …
Number of citations: 27 pubs.rsc.org
MZ Xu, YY Xie - Yao xue xue bao= Acta Pharmaceutica Sinica, 1986 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM 2 3 DIHYDROXY-N N-DICARBOXYMETHYL-NN'-SUBSTITUTED-PHENYLCARBAMOYLMETHYL-1 4-BENZENEDIMETHANAMINE 2 3 …
Number of citations: 1 hero.epa.gov
D Damodara, R Arundhathi… - Advanced Synthesis & …, 2014 - Wiley Online Library
An efficient and simple process for the preparation of stable nanocopper(0) on alumina [Cu(0)/Al 2 O 3 ] from the inorganic composite precursor copper aluminum hydrotalcite (Cu‐Al HT…
Number of citations: 119 onlinelibrary.wiley.com
T Tian, R Hu, BZ Tang - Journal of the American Chemical Society, 2018 - ACS Publications
The utilization of sulfur is a global concern, considering the abundant and cheap source of sulfur from nature and petroleum industry, its limited consumption, and the safety/…
Number of citations: 195 pubs.acs.org
W Zhan, Z Liang, A Zhu, S Kurtkaya… - Journal of medicinal …, 2007 - ACS Publications
In light of a proposed molecular mechanism for the CXC chemokine receptor type 4 (CXCR4) antagonist 1 (AMD3100), a template with the general structure 2 was designed, and 15 …
Number of citations: 129 pubs.acs.org
X Zhao, F Liu, Z Zhao, H Karoui, D Bardelang… - Organic & …, 2018 - pubs.rsc.org
Most 1,4,5,8-naphthalenediimide (NDI) derivatives, especially those with mild π-acidity cannot achieve photoinduced electron-transfer (PET). Here we report our investigations on the …
Number of citations: 23 pubs.rsc.org
KR Chiang, YH Tang - ACS omega, 2021 - ACS Publications
We employ the first-principles calculation with non-equilibrium Green’s function method to comprehensively investigate the crucial role of interfacial geometry in spin transport properties …
Number of citations: 4 pubs.acs.org
RT Skerlj, GJ Bridger, A Kaller… - Journal of medicinal …, 2010 - ACS Publications
The redesign of azamacrocyclic CXCR4 chemokine receptor antagonists resulted in the discovery of novel, small molecule, orally bioavailable compounds that retained T-tropic (…
Number of citations: 125 pubs.acs.org
N Gao, HK Luo, RR Qin, MY He - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the title compound, C18H12F4N2S2, a bis-thiophenyl Schiff base ligand with a perifluorinated aromatic core, the complete molecule is generated by crystallographic inversion …
Number of citations: 9 scripts.iucr.org

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